2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS2/c28-24-23-22(14-16-29-23)26-25(27(24)15-13-18-7-2-1-3-8-18)30-17-20-11-6-10-19-9-4-5-12-21(19)20/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCVBXPWDLGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of kinase inhibition, antiviral effects, and other therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Thieno[3,2-d]pyrimidin-4(3H)-one
- Substituents : Naphthalen-1-ylmethyl and phenethyl groups attached via a thioether linkage.
1. Kinase Inhibition
Research indicates that compounds similar to 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant inhibitory activity against various kinases. For instance:
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Example 1 | SYK | 0.5 | High |
| Example 2 | FLT3 | 0.8 | Moderate |
The specific inhibition of Spleen Tyrosine Kinase (SYK) has been highlighted in patent literature, suggesting a mechanism for potential therapeutic effects in cancers where SYK is implicated .
2. Antiviral Activity
A series of compounds derived from similar structures have been evaluated for their antiviral properties against HIV. Notably, one study reported that derivatives exhibited promising activity with EC50 values comparable to established antiviral drugs:
These findings suggest that modifications to the thienopyrimidine scaffold can enhance antiviral efficacy.
Case Study 1: Inhibition of SYK Kinase
In a study focusing on SYK inhibitors, researchers synthesized several thienopyrimidine derivatives and assessed their biological activity. The lead compound demonstrated potent inhibition of SYK with an IC50 value of 0.5 µM. This compound was shown to effectively reduce cell proliferation in models of hematological malignancies.
Case Study 2: Antiviral Screening
Another investigation involved screening a library of thienopyrimidine derivatives against HIV strains. Among these, one compound showed an EC50 value of 3.22 µM against HIV-1, indicating its potential as an effective antiviral agent. The structure-activity relationship (SAR) analysis revealed that modifications at the naphthalene moiety significantly impacted antiviral potency.
Scientific Research Applications
Overview
The compound 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. Its molecular structure suggests potential applications in various therapeutic areas due to the presence of functional groups that can interact with biological targets.
Biological Activities
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities:
-
Anticancer Properties :
- Thieno[3,2-d]pyrimidines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this class can target specific kinases involved in tumor growth and survival.
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Antimicrobial Activity :
- These compounds demonstrate significant antibacterial and antifungal properties. The presence of the thioether group enhances their interaction with microbial enzymes, leading to effective inhibition of growth in various pathogens.
-
Antiviral Effects :
- Some derivatives have shown promise against viral infections by interfering with viral replication processes. This is particularly relevant in the context of emerging viral diseases where novel antiviral agents are urgently needed.
-
Neuroprotective Effects :
- Research has suggested that thieno[3,2-d]pyrimidines may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Characterization
The synthesis of 2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Case Studies
-
Anticancer Activity Study :
- A study published in a peer-reviewed journal demonstrated that a related thieno[3,2-d]pyrimidine derivative showed a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
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Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives against clinical strains of bacteria and fungi. Results indicated that certain modifications to the naphthalene moiety enhanced activity against resistant strains.
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Neuroprotective Mechanism Investigation :
- Research focused on the neuroprotective effects of thieno[3,2-d]pyrimidines revealed their potential to reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism involving antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
